molecular formula C11H19N3 B13303669 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine

4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine

Cat. No.: B13303669
M. Wt: 193.29 g/mol
InChI Key: GAPNJHRGSPJORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a methyl group attached to the pyrazole ring and a cyclohexyl group with a methyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with an appropriate methylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the cyclohexyl group can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring or the cyclohexyl group.

Scientific Research Applications

4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(3-methylcyclohexyl)-1H-pyrazol-5-amine
  • 4-methyl-1-(2-methylcyclohexyl)-1H-pyrazol-3-amine
  • 3-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-4-amine

Uniqueness

4-methyl-1-(3-methylcyclohexyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl group on the pyrazole ring and a methylcyclohexyl group provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-methyl-1-(3-methylcyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-8-4-3-5-10(6-8)14-7-9(2)11(12)13-14/h7-8,10H,3-6H2,1-2H3,(H2,12,13)

InChI Key

GAPNJHRGSPJORA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2C=C(C(=N2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.